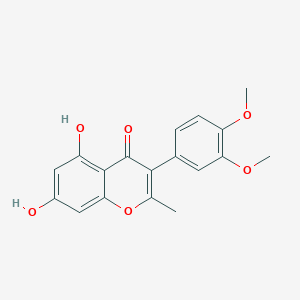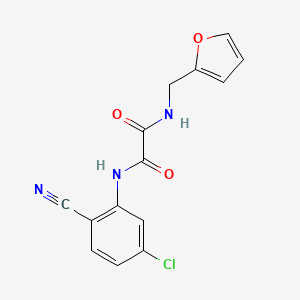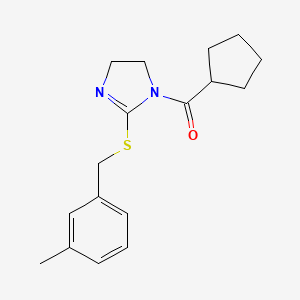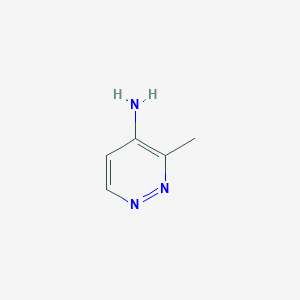![molecular formula C10H17N5 B2965343 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine CAS No. 1159522-56-1](/img/structure/B2965343.png)
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine is a heterocyclic compound that features a triazolopyrazine core fused with a piperidine ring
作用机制
Target of Action
The primary target of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is the dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which help to regulate blood glucose levels. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, leading to a decrease in blood glucose levels .
Mode of Action
3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine acts as a DPP-4 inhibitor . It binds to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating incretin hormones. This results in increased levels of active incretins, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Biochemical Pathways
The action of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in response to food intake. They enhance the secretion of insulin from pancreatic beta cells and suppress the release of glucagon from alpha cells. By inhibiting DPP-4, this compound prolongs the action of incretins, leading to improved regulation of glucose homeostasis .
Pharmacokinetics
They are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine’s action include increased levels of active incretins, enhanced insulin secretion, reduced glucagon release, and ultimately, decreased blood glucose levels . In addition, some studies suggest that it may have antiproliferative action against certain cancer cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of other medications can potentially interact with this compound, influencing its effectiveness and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One method involves the reaction of ethanol and hydrazine hydrate with 2-chloropyrazine, followed by the addition of chlorobenzene and trifluoroacetic anhydride. The mixture is then refluxed and distilled to remove trifluoroacetic acid, and the pH is adjusted to 12 to separate organic phases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学研究应用
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
相似化合物的比较
Similar Compounds
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine: This compound has a similar triazolopyrazine core but with an azepin ring instead of a piperidine ring.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound features a trifluoromethyl group and is used in the synthesis of pharmaceuticals.
Uniqueness
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazolopyrazine core with a piperidine ring makes it a versatile compound for various research applications.
属性
IUPAC Name |
3-piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h8,11-12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHMISDEKHVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2965262.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)
![5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2965267.png)

![2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2965271.png)

![11-(2-chlorobenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2965274.png)
![(2S)-1-(prop-2-yn-1-yl)-N-{4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl}pyrrolidine-2-carboxamide](/img/structure/B2965276.png)
![Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2965277.png)
![(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2965279.png)
![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/new.no-structure.jpg)
![N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965282.png)
